2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic compound with a unique structure that includes a bicyclic ring system and multiple sulfur-containing functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of sulfur-containing groups: Thiol groups can be introduced through nucleophilic substitution reactions, where a thiol reacts with an appropriate leaving group on the bicyclic ring.
Formation of the ethanone moiety: This can be achieved through acylation reactions, where an acyl chloride reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include thiols and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfur-containing groups can interact with biological molecules through the formation of disulfide bonds, while the bicyclic ring system can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness
The unique combination of a bicyclic ring system and multiple sulfur-containing functional groups makes 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one distinct from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS2/c1-20-16-9-14-7-8-15(10-16)18(14)17(19)12-21-11-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVDEBXUWJBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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